molecular formula C17H11Cl2FN2OS B2704092 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide CAS No. 872111-33-6

5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide

Cat. No. B2704092
CAS RN: 872111-33-6
M. Wt: 381.25
InChI Key: IOEZYFSAKXLPEN-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide, also known as DFP-10917, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of pyridine carboxamides, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide exerts its anti-tumor activity by inhibiting the activity of the proteasome, which is a large protein complex that plays a critical role in the degradation of intracellular proteins. The proteasome is involved in several cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting the proteasome, 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide leads to the accumulation of misfolded and damaged proteins, which results in the activation of the unfolded protein response and the induction of apoptosis.
Biochemical and Physiological Effects
5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of the unfolded protein response. Moreover, 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the proteasome, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapy with other anti-cancer agents. However, 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for the research and development of 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the exploration of the therapeutic potential of 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide in combination with other anti-cancer agents. Moreover, further studies are needed to investigate the potential of 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide in the treatment of other diseases, such as inflammation and autoimmune disorders. Finally, the development of more potent and selective proteasome inhibitors based on the structure of 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide involves a multi-step process that includes the reaction of 5,6-dichloronicotinic acid with 4-fluorobenzylamine, followed by the reaction of the resulting intermediate with 2-thienylmethanamine. The final product is obtained by the reaction of the intermediate with 3-cyanopyridine-2-carboxylic acid. The overall yield of the synthesis process is around 30%, and the purity of the compound is greater than 95%.

Scientific Research Applications

5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide has shown potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, 5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis.

properties

IUPAC Name

5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2OS/c18-13-8-11(9-21-16(13)19)17(23)22-15(14-2-1-7-24-14)10-3-5-12(20)6-4-10/h1-9,15H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEZYFSAKXLPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)F)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-N-[(4-fluorophenyl)(thiophen-2-YL)methyl]pyridine-3-carboxamide

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